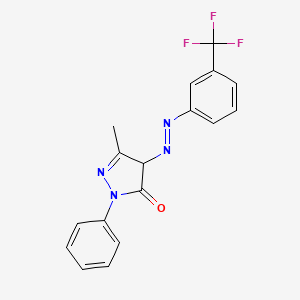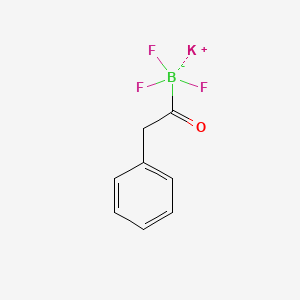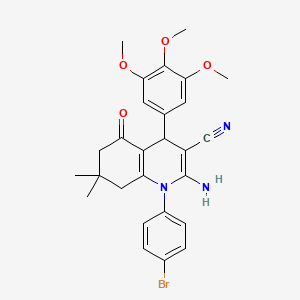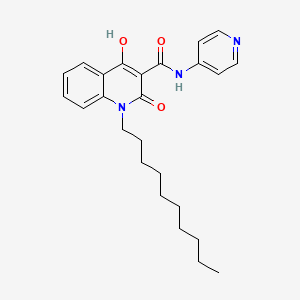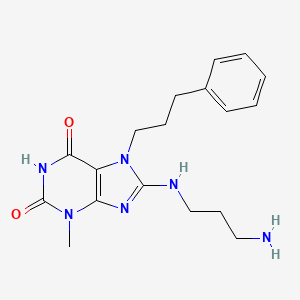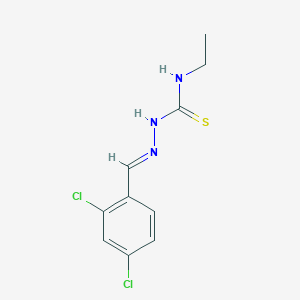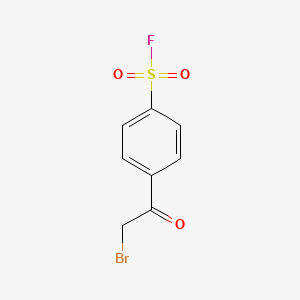
4-(2-bromoacetyl)-Benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromoacetyl)-Benzenesulfonyl fluoride is an organic compound that features both a bromoacetyl group and a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromoacetyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Oxidation: The benzenesulfonyl fluoride moiety can be oxidized to form sulfonic acids or sulfonates under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents. The reaction is usually conducted in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used. The reaction is typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonyl fluorides.
Reduction: 4-(2-acetyl)-Benzenesulfonyl fluoride.
Oxidation: Benzenesulfonic acid derivatives.
Scientific Research Applications
4-(2-bromoacetyl)-Benzenesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive towards nucleophiles, making it useful in the synthesis of various derivatives. The benzenesulfonyl fluoride moiety can act as an electrophile, participating in reactions with nucleophiles to form sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromoacetyl)-Benzenesulfonyl chloride: Similar structure but with a chloride instead of fluoride.
4-(2-chloroacetyl)-Benzenesulfonyl fluoride: Similar structure but with a chloroacetyl group instead of bromoacetyl.
4-(2-bromoacetyl)-Benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both a bromoacetyl group and a benzenesulfonyl fluoride moiety. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
433-21-6 |
|---|---|
Molecular Formula |
C8H6BrFO3S |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-(2-bromoacetyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6BrFO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 |
InChI Key |
RWHNIEOAPNZZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


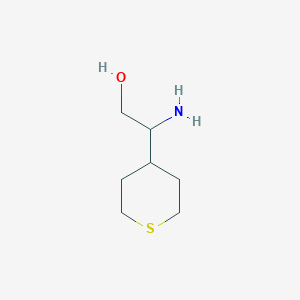
![1-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B15087958.png)
![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
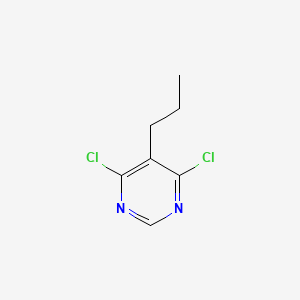
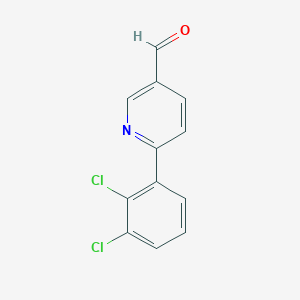
![6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B15087989.png)
![2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)
